![molecular formula C7H7BClFO3 B114446 (4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid CAS No. 153122-60-2](/img/structure/B114446.png)
(4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid
Overview
Description
“(4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid” is an intermediate in the synthesis of Arylex , which exhibits potent dicot weed control . It is used as intermediates for pharmaceutical and agrochemicals .
Synthesis Analysis
The synthesis of “(4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid” involves the use of Trimethyl borate and 1-Bromo-4-chloro-2-fluorobenzene and Water . More details about the synthesis process are not available in the search results.Molecular Structure Analysis
The molecular formula of “(4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid” is C7H7BClFO3 . The exact mass is 204.01600 .Physical And Chemical Properties Analysis
The physical and chemical properties of “(4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid” include a density of 1.511 g/cm3 , a boiling point of 339.193ºC at 760 mmHg , and a flash point of 158.938ºC .Scientific Research Applications
Fluorescent Probes for Chemical Biology
(4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid: is instrumental in the synthesis of fluorescent probes, which are crucial in chemical biology . These probes are used to study subcellular localization and mechanisms of action of bioactive compounds. The boronic acid moiety can interact with biomolecules, altering the fluorescence emission, which is key for applications in drug discovery and cell imaging.
Organic Synthesis
This compound plays a vital role in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . It helps in the formation of carbon-carbon bonds, facilitating the synthesis of complex organic molecules. This is essential for developing new pharmaceuticals and materials.
Biological Applications
The boronic acid moiety of (4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid is significant in the development of biologically active molecules. It’s involved in the synthesis of inhibitors and other compounds with potential therapeutic effects .
Safety and Hazards
“(4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups in these targets .
Mode of Action
These esters are formed by the reaction of the boronic acid with a hydroxyl group on the target molecule . This interaction can lead to changes in the target’s function, potentially influencing biological processes.
Biochemical Pathways
Boronic acids are often used in suzuki-miyaura cross-coupling reactions, which are widely used in organic synthesis . The product of these reactions can influence various biochemical pathways depending on the nature of the coupled molecules.
Pharmacokinetics
The pharmacokinetic properties of boronic acids can be influenced by factors such as their pka values, the presence of transporters, and their potential to form boronate esters with biological molecules .
Result of Action
Given its potential use in Suzuki-Miyaura cross-coupling reactions, it may be used to synthesize a variety of biologically active compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid. For instance, the compound should be stored in a dry, cool, and well-ventilated place . It is also recommended to avoid dust formation and exposure to strong oxidizing agents . These precautions help maintain the stability of the compound and ensure its safe handling.
properties
IUPAC Name |
(4-chloro-2-fluoro-5-methoxyphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BClFO3/c1-13-7-2-4(8(11)12)6(10)3-5(7)9/h2-3,11-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQRPPPUHXEHJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1F)Cl)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BClFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20448809 | |
Record name | 4-CHLORO-2-FLUORO-5-METHOXYPHENYLBORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20448809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid | |
CAS RN |
153122-60-2 | |
Record name | 4-CHLORO-2-FLUORO-5-METHOXYPHENYLBORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20448809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-chloro-2-fluoro-5-methoxyphenyl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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